1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride
Description
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with two functional groups:
- A benzyl(2-hydroxyethyl)amino group at position 1, providing both lipophilic (benzyl) and hydrophilic (hydroxyethyl) properties.
The hydrochloride salt improves solubility and stability. Synthesis likely follows a reaction between benzyl(2-hydroxyethyl)amine and a 2,4-dibromophenoxy-substituted epoxide, as seen in similar compounds .
Properties
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Br2NO3.ClH/c19-15-6-7-18(17(20)10-15)24-13-16(23)12-21(8-9-22)11-14-4-2-1-3-5-14;/h1-7,10,16,22-23H,8-9,11-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDNZNJKZFUDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Br2ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride, with the CAS number 1189984-07-3, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂Br₂ClNO₃ |
| Molecular Weight | 495.6 g/mol |
| CAS Number | 1189984-07-3 |
Research indicates that compounds similar to 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride exhibit inhibitory activity against various enzymes and pathways associated with neurodegenerative diseases. A notable study highlighted a series of 1-benzylamino-2-hydroxyalkyl derivatives that demonstrated multitarget inhibition against butyrylcholinesterase and β-secretase, both critical in Alzheimer's disease pathology .
Case Studies and Research Findings
- Alzheimer's Disease:
-
Anticancer Activity:
- A study on related compounds demonstrated promising anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. For instance, derivatives based on similar scaffolds exhibited IC₅₀ values as low as 2.93 ± 0.47 μM against MCF-7 cells, suggesting strong potential for development as anticancer agents .
In Vitro Studies
In vitro studies have shown that the compound can modulate key signaling pathways involved in cell proliferation and apoptosis. For example, it was observed that certain derivatives could significantly influence the levels of apoptotic markers such as caspase-3 and Bax in cancer cell lines, indicating a mechanism by which these compounds may exert their anticancer effects .
Pharmacological Profile
The pharmacological profile of 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride suggests a multifaceted action mechanism:
| Activity Type | Target Enzyme/Pathway | IC₅₀ Value |
|---|---|---|
| Cholinesterase Inhibition | Butyrylcholinesterase | 7.22 μM |
| Amyloid β Aggregation | Amyloid β | 3.09 μM |
| Tau Protein Aggregation | Tau Protein | 55% inhibition at 10 μM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of amino-propanol derivatives with phenoxy substitutions. Below is a comparative analysis with structurally related compounds from the evidence:
Functional Group Impact on Properties
- Chlorine (Compounds 25, 7): Provides moderate electronegativity and bioactivity, often used in pharmaceuticals for balanced solubility and receptor binding .
- Amino Group Variations: Benzyl(2-hydroxyethyl)amino (Target): Combines aromaticity with hydrophilicity, improving solubility compared to purely lipophilic groups (e.g., dibenzylamino in Compound 24) . Trifluoromethyl (Compound 4): Enhances metabolic stability and electron-withdrawing effects, common in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
